molecular formula C10H15BO3S B580990 (4-(Butylsulfinyl)phenyl)boronic acid CAS No. 1217501-01-3

(4-(Butylsulfinyl)phenyl)boronic acid

Cat. No. B580990
CAS RN: 1217501-01-3
M. Wt: 226.097
InChI Key: DDWMUGQRYZIHOL-UHFFFAOYSA-N
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Description

“(4-(Butylsulfinyl)phenyl)boronic acid” is a boronic acid compound with a molecular weight of 226.1 . It has a CAS Number of 1217501-01-3 . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

While specific synthesis methods for “(4-(Butylsulfinyl)phenyl)boronic acid” were not found, boronic acids are generally used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They are also used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of “(4-(Butylsulfinyl)phenyl)boronic acid” is C10H15BO3S .


Chemical Reactions Analysis

Boronic acids, including “(4-(Butylsulfinyl)phenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in the Suzuki–Miyaura coupling reaction .


Physical And Chemical Properties Analysis

“(4-(Butylsulfinyl)phenyl)boronic acid” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Biomedical Applications

Phenylboronic acids, including (4-(Butylsulfinyl)phenyl)boronic acid , have been explored for their potential in biomedical applications. One significant application is their role in creating glucose-sensitive polymers, which can lead to self-regulated insulin release, a critical aspect of diabetes treatment. These compounds also show promise in diagnostic agents, wound healing, and tumor targeting .

Diagnostic and Therapeutic Applications

The unique chemistry of phenylboronic acids allows for various analytical and therapeutic applications. There is a special focus on interactions with sialic acid as a new class of molecular targets. Additionally, these compounds are being researched for drug delivery applications .

Sensing Applications

Phenylboronic acids are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are utilized in both homogeneous assays and heterogeneous detection methods .

Mechanism of Action

Target of Action

The primary target of (4-(Butylsulfinyl)phenyl)boronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the compound is generally environmentally benign , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of (4-(Butylsulfinyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The compound is relatively stable and readily prepared, contributing to its success under a variety of SM coupling conditions .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

While specific future directions for “(4-(Butylsulfinyl)phenyl)boronic acid” were not found, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

(4-butylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMUGQRYZIHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675227
Record name [4-(Butane-1-sulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Butylsulfinyl)phenyl)boronic acid

CAS RN

1217501-01-3
Record name B-[4-(Butylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butane-1-sulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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